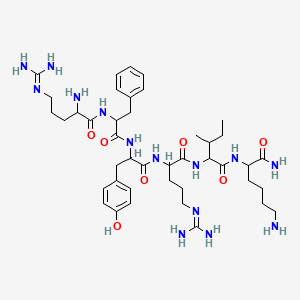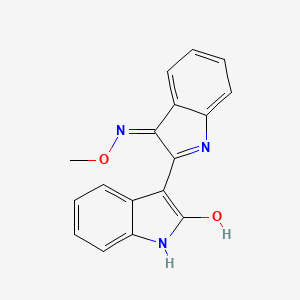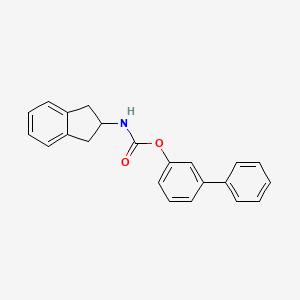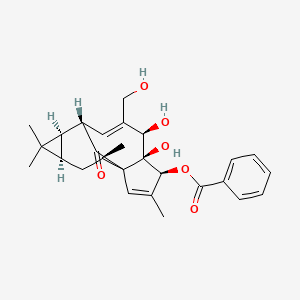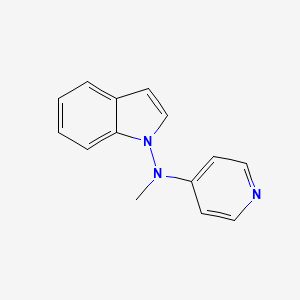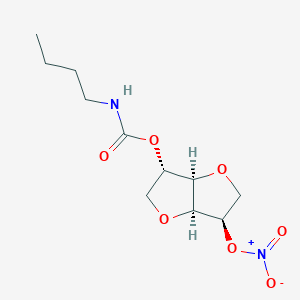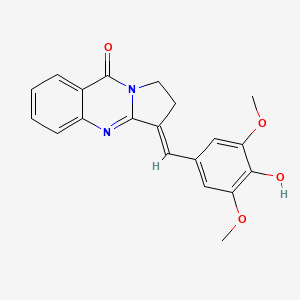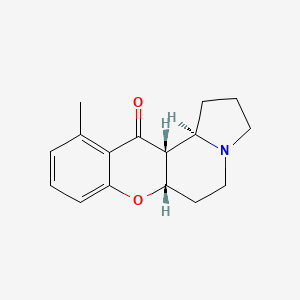
Isoelaeocarpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoelaeocarpine is an indolizidine alkaloid derived from plants of the Elaeocarpus genus. These plants are known for producing a variety of novel alkaloids, including this compound, which is characterized by a 6/6/6/5 tetracyclic ring system. This compound has garnered interest due to its potential pharmacological activities, particularly its ability to bind to the human δ-opioid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of isoelaeocarpine involves a modular and divergent approach. The synthesis begins with the rapid construction of the tetrahydrobenzopyran-4-one framework through an aldol/dehydration/oxa-Michael process. This sets all carbons and functional groups ready for the core construction. A key NbCl5-mediated intramolecular Mannich reaction is used to build the C ring and secure both stereoisomers existing in these natural products. Finally, diversification is achieved through the intermediacy of thioamide, with the side chain installed by an Eschenmoser sulfide contraction/reduction sequence .
Industrial Production Methods: The modular approach allows for the efficient synthesis of this compound and related compounds from commercially available materials .
Chemical Reactions Analysis
Types of Reactions: Isoelaeocarpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxothis compound.
Reduction: Reduction reactions can convert oxothis compound back to this compound.
Substitution: this compound can undergo substitution reactions, such as the formation of O-acetyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acetic anhydride is commonly used for acetylation reactions.
Major Products:
Oxothis compound: Formed through oxidation.
O-acetyl derivatives: Formed through acetylation reactions.
Scientific Research Applications
Isoelaeocarpine has several scientific research applications, including:
Chemistry: Used as a model compound for studying indolizidine alkaloids and their synthetic pathways.
Biology: Investigated for its binding affinity to the human δ-opioid receptor, which is of interest in analgesic drug discovery.
Medicine: Potential therapeutic applications due to its pharmacological activities, including analgesic and anti-inflammatory properties.
Mechanism of Action
Isoelaeocarpine exerts its effects primarily through its interaction with the human δ-opioid receptor. This interaction is of great interest in analgesic drug discovery, as it may provide pain relief with minimized side effects. The molecular targets and pathways involved include the modulation of opioid receptors, which play a crucial role in pain perception and modulation .
Comparison with Similar Compounds
Elaeocarpine: Another indolizidine alkaloid with a similar tetracyclic ring system.
Oxoelaeocarpine: An oxidized form of elaeocarpine.
Oxoisoelaeocarpine: An oxidized form of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry and its ability to bind selectively to the human δ-opioid receptor. This selectivity makes it a valuable compound for research in analgesic drug discovery, as it may offer pain relief with fewer side effects compared to other opioid receptor agonists .
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(6aS,12aR,12bR)-11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |
InChI |
InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3/t11-,13+,15-/m1/s1 |
InChI Key |
DXTYYNIKCKARPP-OSAQELSMSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)O[C@H]3CCN4CCC[C@@H]4[C@H]3C2=O |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-N-(4-bromophenyl)sulfonyl-1-N-[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10849368.png)
![(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10849374.png)
